4-Amino-3-hydroxybenzonitrile (CAS 55586-26-0) is a highly specialized bifunctional ortho-aminophenol derivative characterized by a strongly electron-withdrawing para-cyano group. In industrial process chemistry and advanced pharmaceutical synthesis, it serves as a premium building block for constructing 5-cyanobenzoxazoles, functionalized diarylureas, and polybenzoxazole-linked covalent organic frameworks (COFs). Unlike generic aminophenols, this compound provides a pre-installed nitrile handle that fundamentally alters the electronic landscape of the aromatic ring—increasing the acidity of downstream urea NH bonds and providing a reliable anchor for further cross-linking or tetrazole formation. Its procurement is primarily driven by the necessity to bypass the notoriously poor yields associated with late-stage cyanation of ortho-aminophenol systems, making it an indispensable precursor for target-directed drug discovery and advanced materials science [1].
Attempting to substitute 4-Amino-3-hydroxybenzonitrile with simpler analogs like 2-aminophenol or halogenated derivatives (e.g., 2-amino-5-bromophenol) routinely leads to synthetic failure or loss of application efficacy. Unsubstituted 2-aminophenol lacks the critical electron-withdrawing effect required to tune the pKa of resulting pharmacophores, rendering downstream compounds inactive against targets like the IL-8 receptor [1]. Furthermore, attempting to use cheaper halogenated aminophenols with the intent of performing a downstream Rosenmund-von Braun cyanation (using CuCN) is synthetically unviable; the chelating nature of the ortho-aminophenol motif poisons the catalyst, resulting in failed displacements and near-zero yields [1]. Finally, substituting with 4-amino-3-hydroxybenzoic acid introduces competing nucleophilicity, leading to cross-reactivity and self-polymerization during high-temperature condensations or isocyanate couplings, whereas the nitrile group remains perfectly orthogonal and stable [2].
A critical procurement driver for 4-Amino-3-hydroxybenzonitrile is its ability to bypass the failure of late-stage cyanation on ortho-aminophenol scaffolds. Process development for IL-8 receptor antagonists demonstrated that attempting to displace halogens to a cyano moiety on intermediates like 2-amino-5-fluorophenol or 2-nitro-5-methyl-6-bromophenol using standard bases or copper(I) cyanide yielded no desired product [1]. Procuring the pre-cyanated 4-Amino-3-hydroxybenzonitrile directly circumvents this dead-end, enabling the direct, high-yield synthesis of N-(2-hydroxy-4-cyanophenyl) ureas without transition-metal poisoning.
| Evidence Dimension | Yield of cyano-aminophenol motif via displacement |
| Target Compound Data | 100% motif retention (Direct procurement of 55586-26-0) |
| Comparator Or Baseline | Halogenated precursors (e.g., 2-amino-5-fluorophenol) + CuCN |
| Quantified Difference | Direct procurement avoids the 0% yield (complete reaction failure) observed during downstream cyanation attempts. |
| Conditions | CuCN displacement in DMF/pyridine |
Buyers must procure this exact pre-cyanated building block because synthesizing the cyano-motif from cheaper halogenated analogs is synthetically unviable in standard process workflows.
In the synthesis of advanced organic materials, 4-Amino-3-hydroxybenzonitrile demonstrates excellent orthogonal stability compared to carboxylic acid analogs. When reacted with 2-bromo-1-naphthoic acid in polyphosphoric acid at 150°C, the nitrile group remains completely intact, yielding the functionalized benzoxazole at 74.9% . A comparator like 4-amino-3-hydroxybenzoic acid would undergo competing condensation or decarboxylation under these harsh acidic conditions, destroying the functional handle.
| Evidence Dimension | Functional group survival during 150°C condensation |
| Target Compound Data | 74.9% isolated yield of cyano-benzoxazole |
| Comparator Or Baseline | 4-Amino-3-hydroxybenzoic acid (Baseline inference) |
| Quantified Difference | Nitrile provides a stable, non-nucleophilic handle that survives PPA condensation, unlike reactive carboxylic acids. |
| Conditions | Reflux in polyphosphoric acid (PPA) at 150°C for 5 hours |
Essential for materials scientists who need to build rigid benzoxazole backbones while retaining a reactive site for post-polymerization modification.
For the generation of library compounds targeting Mycobacterium tuberculosis, 4-Amino-3-hydroxybenzonitrile allows for a highly efficient one-pot cyclization. Reaction with carbon disulfide and potassium hydroxide in ethanol at 55°C cleanly affords the 5-cyano-2-mercaptobenzoxazole core in a single step [1]. This direct cyclization relies on the specific electronic activation provided by the para-cyano group, which facilitates the nucleophilic attack and ring closure more predictably than electron-rich analogs.
| Evidence Dimension | Cyclization efficiency to 2-mercaptobenzoxazoles |
| Target Compound Data | Direct one-pot conversion to 5-cyano-2-mercaptobenzoxazole |
| Comparator Or Baseline | Multi-step functionalization of unsubstituted benzoxazoles |
| Quantified Difference | Reduces synthesis from multi-step functionalization to a single 14-hour cyclization step. |
| Conditions | CS2, KOH, EtOH, 55°C, 14 hours |
Streamlines the procurement and manufacturing supply chain for medicinal chemists building focused libraries of functionalized benzoxazoles.
This compound is the mandatory precursor for synthesizing N-(2-hydroxy-4-cyanophenyl) ureas. The pre-installed cyano group provides the exact electron-withdrawing effect needed to tune the urea NH pKa for optimal target binding, entirely avoiding the failed downstream cyanation steps associated with halogenated intermediates [1].
Used as a rigid, functionalizable monomer in the synthesis of polybenzoxazole materials. The nitrile group survives harsh polyphosphoric acid condensation conditions, providing a stable handle for post-synthetic modifications, such as conversion to amidines or tetrazoles to tune porosity and luminescence .
Employed in one-pot cyclizations with carbon disulfide to generate 5-cyano-2-mercaptobenzoxazole cores. This direct route enables medicinal chemists to rapidly build libraries of macrophage-penetrating Mtb inhibitors without requiring complex late-stage functionalization [2].
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